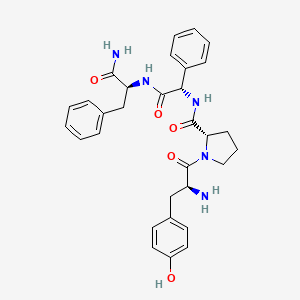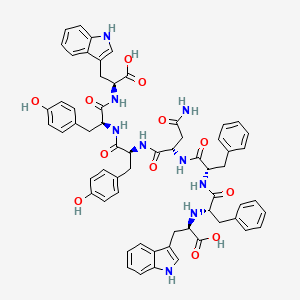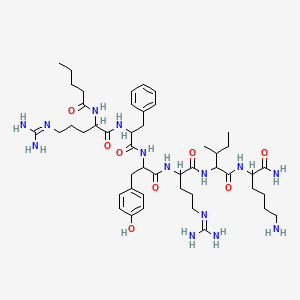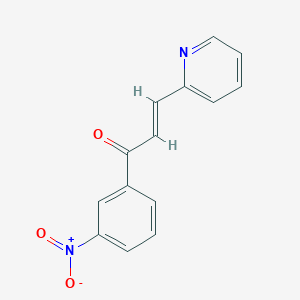![molecular formula C17H30N2O5 B10853824 tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B10853824.png)
tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate is a complex organic compound with multifaceted applications in scientific research. Known for its diverse reactivity and potential in various synthetic pathways, it holds significant promise in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate typically involves the reaction of tert-butyl 2-carboxylate with hexanoyl chloride, followed by a condensation reaction with hydroxyaminoacetaldehyde. Precise control of temperature, solvents, and catalysts ensures the high yield and purity of the final product.
Industrial Production Methods
In industrial settings, large-scale production of this compound might utilize advanced techniques such as continuous flow synthesis, which offers better control over reaction conditions and scalability. The optimization of these methods is crucial for maintaining the desired quality and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound is known to undergo various reactions, including:
Oxidation: : Converting hydroxyamino groups to oximes or nitriles.
Reduction: : Reducing carbonyl groups to alcohols.
Substitution: : Replacing functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or hydrogen peroxide under controlled pH conditions.
Reduction: : Employs catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: : Uses reagents like sodium methoxide or lithium diisopropylamide for efficient conversion.
Major Products Formed
Scientific Research Applications
In Chemistry
The compound is utilized in the synthesis of complex organic molecules and serves as a building block in developing new pharmaceuticals and agrochemicals.
In Biology
Its reactive groups allow it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
In Medicine
In Industry
Industrial applications include its use as an intermediate in producing fine chemicals, polymers, and materials science.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects by interacting with specific enzymes or receptors, often involving covalent bonding to active sites or inducing conformational changes in target proteins. These interactions can modulate biological pathways, influencing processes like cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Highlighting Uniqueness
tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate stands out due to its unique combination of functional groups, which impart specific reactivity and binding properties not commonly found in similar compounds.
List of Similar Compounds
tert-butyl (2S)-1-[(2R)-2-[2-amino-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate
tert-butyl (2S)-1-[(2R)-2-[2-oxo-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate
tert-butyl (2S)-1-[(2R)-2-[2-hydroxyamino-2-oxoethyl]butanoyl]pyrrolidine-2-carboxylate
These similar compounds vary in their functional groups and side chains, each with distinct chemical behaviors and applications.
Properties
Molecular Formula |
C17H30N2O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H30N2O5/c1-5-6-8-12(11-14(20)18-23)15(21)19-10-7-9-13(19)16(22)24-17(2,3)4/h12-13,23H,5-11H2,1-4H3,(H,18,20)/t12-,13+/m1/s1 |
InChI Key |
XNOOIEVKOZAJEO-OLZOCXBDSA-N |
Isomeric SMILES |
CCCC[C@H](CC(=O)NO)C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(CC(=O)NO)C(=O)N1CCCC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)



![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)
![2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B10853783.png)
![2-[[2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzimidazolo[1,2-a]quinolin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B10853786.png)
![(S)-1-(1H-pyrrolo[2,3-f]quinolin-1-yl)-2-propylamine](/img/structure/B10853789.png)
![(R)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853792.png)


![2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853815.png)


